B612946 (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride CAS No. 66866-67-9

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Cat. No.: B612946
CAS No.: 66866-67-9
M. Wt: 215.7
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 7.25–7.45 ppm (m, 5H) : Aromatic protons of the phenyl group.
  • δ 4.30–4.50 ppm (dd, J = 7.4 Hz) : Methine proton (C2-H) coupled to adjacent methylamino and phenyl groups.
  • δ 3.10–3.40 ppm (m, 2H) : Methylene protons (C3-H₂) adjacent to the phenyl ring.
  • δ 2.85 ppm (s, 3H) : Methyl group of the N-methylamino moiety.

¹³C NMR (100 MHz, D₂O) :

  • δ 174.2 ppm : Carboxylic acid carbonyl carbon.
  • δ 135.1–128.3 ppm : Aromatic carbons.
  • δ 56.7 ppm : Chiral center (C2).
  • δ 37.5 ppm : Methyl carbon of N-methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Band (cm⁻¹) Assignment
3400–3200 N-H stretch (amine salt)
1720 C=O stretch (carboxylic acid)
1600–1450 C=C aromatic vibrations
1250 C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • λₘₐₓ = 257 nm (ε = 190 L·mol⁻¹·cm⁻¹): π→π* transition of the phenyl ring.

Comparative Analysis of Enantiomeric Forms

The (S)-enantiomer exhibits distinct physicochemical properties compared to its (R)-counterpart:

  • Optical rotation :

    • (S)-form : [α]²⁵D = +32.4° (c = 2, ethanol).
    • (R)-form : [α]²⁵D = -32.1° (c = 2, ethanol).
  • Crystallographic packing :

    • (S)-enantiomers form P2₁ space group crystals, while (R)-forms adopt P2₁2₁2₁ symmetry in related compounds.
  • Spectroscopic differentiation :

    • Vibrational Circular Dichroism (VCD) shows mirror-image spectra for C2-H and N-H bending modes.

Table 2: Key enantiomeric distinctions

Property (S)-Enantiomer (R)-Enantiomer
Melting point 191–195°C 188–192°C
Solubility (H₂O) 48 mg/mL 45 mg/mL
CH⋯π interactions Stabilized by phenyl Weaker stacking

Properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSBSADGQZNFW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Direct Amination

The direct amination of 3-phenylpropanoic acid derivatives represents a straightforward route to introduce the methylamino group. A key intermediate, 2-bromo-3-phenylpropanoic acid, undergoes nucleophilic substitution with methylamine. In one protocol, 2-bromo-3-phenylpropanoic acid is reacted with aqueous methylamine (40% w/v) at 60°C for 12 hours, yielding racemic 2-(methylamino)-3-phenylpropanoic acid . The crude product is then purified via recrystallization from ethanol-water (1:3 v/v), achieving 68% yield and 95% purity .

Challenges and Optimizations :

  • Regioselectivity : Competing elimination reactions form cinnamic acid derivatives, reducing yields. Adding catalytic potassium iodide suppresses elimination by stabilizing the transition state .

  • Racemic Mixture Resolution : The product requires enantiomeric separation. A chiral auxiliary approach, such as using (R)-phenethylamine to form diastereomeric salts, achieves 92% enantiomeric excess (ee) for the S-isomer after two recrystallizations .

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods offer high stereoselectivity without chiral auxiliaries. A patented process resolves racemic 2-(methylamino)-3-phenylpropanoic acid using immobilized penicillin acylase . The enzyme selectively hydrolyzes the (R)-enantiomer’s acetate ester, leaving the (S)-enantiomer unreacted. Key parameters include:

ParameterOptimal ValueImpact on Yield/ee
pH7.5–8.0Maximizes enzyme activity
Temperature36–38°CPrevents denaturation
Substrate Concentration0.5 MAvoids substrate inhibition
Reaction Time24–48 hoursEnsures >99% conversion

This method achieves 85% isolated yield of (S)-2-(methylamino)-3-phenylpropanoic acid with 99.5% ee . The product is subsequently treated with hydrochloric acid in dioxane to form the hydrochloride salt, yielding 98% purity .

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

Asymmetric hydrogenation of methyl 2-acetamido-3-phenylpropenoate using a ruthenium-BINAP catalyst provides direct access to the S-configured amine. The reaction proceeds under 50 bar H₂ at 80°C in methanol, achieving 94% ee and 78% yield . Post-hydrogenation steps include:

  • Ester Hydrolysis : 6N HCl reflux for 6 hours.

  • Salt Formation : Precipitation with gaseous HCl in ethyl acetate.

Comparative Data :

Methodee (%)Yield (%)Scalability
Enzymatic Resolution99.585Industrial
Asymmetric Hydrogenation9478Pilot-scale
Chiral Auxiliary9265Lab-scale

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. A standardized protocol dissolves (S)-2-(methylamino)-3-phenylpropanoic acid in anhydrous ethanol and saturates the solution with HCl gas at 0°C . The precipitated salt is filtered, washed with cold diethyl ether, and dried under vacuum (60°C, 24 hours), yielding 99% purity .

Critical Parameters :

  • Solvent Choice : Ethanol minimizes co-solvation of impurities.

  • Temperature Control : Prevents decomposition of the acid.

Industrial-Scale Process Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. A hybrid approach combines enzymatic resolution (Step 2) with continuous-flow hydrogenation (Step 3) to enhance throughput . Key industrial data include:

  • Cycle Time : 72 hours per batch.

  • Purity Specifications : ≥99% by HPLC, ≤0.1% residual solvents.

  • Waste Management : Solvent recovery systems reduce THF and ethyl acetate usage by 70% .

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, amines, and substituted phenylpropanoic acids.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H13_{13}NO2_2·HCl
  • Molecular Weight : Approximately 215.07 g/mol
  • Structural Representation :

C[C@@H](CC1=CC=CC=C1)C(O)=OC[C@@H](CC1=CC=CC=C1)C(O)=OThe compound features a methylamino group attached to a phenylpropanoic acid backbone, which is crucial for its biological activity.

Scientific Research Applications

  • Neurotransmitter Interaction Studies
    • The compound's structural similarity to neurotransmitters allows researchers to study its effects on neurotransmitter systems. It may act as a precursor or modulator in pathways involving catecholamines, which are critical for various physiological processes.
  • Pharmacological Investigations
    • (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is utilized in pharmacological studies to explore its potential as a therapeutic agent. Its role in modulating neurotransmitter activity makes it a candidate for investigating treatments for neurological disorders .
  • Biochemical Research
    • The compound is often employed in biochemical assays to understand metabolic pathways involving amino acids and their derivatives. Its ability to influence enzyme activity and substrate interactions provides insights into metabolic regulation .
  • Synthesis of Chiral Compounds
    • It serves as a chiral building block in organic synthesis, particularly in the preparation of other biologically active compounds. Its use as a chiral auxiliary can enhance the enantioselectivity of reactions, making it valuable in drug development .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that the compound enhanced the release of dopamine, suggesting its potential role as a neuroactive agent .

Case Study 2: Enzymatic Activity

Research demonstrated that this compound could modulate the activity of specific enzymes involved in amino acid metabolism. By influencing enzyme kinetics, it provided insights into metabolic pathways and their regulation under different physiological conditions .

Summary Table of Applications

Application AreaDescription
Neurotransmitter StudiesInvestigating effects on neurotransmitter systems and modulation pathways
Pharmacological ResearchPotential therapeutic applications for neurological disorders
Biochemical AssaysUnderstanding metabolic pathways involving amino acids
Chiral SynthesisServing as a chiral building block for synthesizing biologically active compounds

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: The compound modulates the activity of pathways related to neurotransmission, influencing the release and uptake of neurotransmitters.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of the target compound with five structurally related molecules (Table 1), followed by a discussion of key findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Storage Conditions Applications
(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride C₁₀H₁₄ClNO₂* 215.68 Carboxylic acid, methylamino, phenyl Not specified Pharmaceutical intermediate
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride C₅H₁₃ClN₂O₂ 168.62 Methoxy, amide Room temperature Research chemical
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride C₁₁H₁₆ClNO₃ 269.70 Ester, methoxyphenyl Not specified Prodrug development
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride C₁₄H₂₁ClN₂O₃ 300.78 Amide, branched alkyl -20°C (powder), -80°C (solvent) Biochemical research
(2S)-3-(4-Hydroxyphenyl)-2-[2-(methylamino)acetamido]propanoic acid hydrochloride C₁₃H₁₈ClN₃O₄ 315.75 Hydroxyphenyl, acetamido Not specified Peptide synthesis

*Hypothesized based on structural analysis.

Key Findings from the Comparison

a. Functional Group Influence on Solubility and Reactivity
  • The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives (e.g., ’s ester analog), which are more lipophilic and act as prodrugs .
  • The amide group in (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride reduces acidity, making it less reactive in aqueous environments than the carboxylic acid-containing analogs .
b. Stereochemical and Structural Variations
  • All compounds except 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride retain the (S)-configuration at the α-carbon, critical for mimicking natural amino acids in drug-receptor interactions .
c. Molecular Weight and Stability
  • The higher molecular weight of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride (300.78 g/mol) suggests reduced membrane permeability compared to the target compound (215.68 g/mol) .
  • Stability differences are evident in storage requirements: ’s compound requires ultra-low temperatures (-80°C), indicating lower stability than the room-temperature-stable (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride .
d. Pharmaceutical Relevance
  • The hydrochloride salt form in all compounds improves solubility, a key factor in bioavailability for orally administered drugs .
  • The phenyl group in the target compound and its analogs is associated with enhanced binding to aromatic residues in enzyme active sites, a feature exploited in protease inhibitor design .

Biological Activity

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, also known as methylphenylalanine , is a derivative of the amino acid phenylalanine. This compound has garnered attention due to its potential biological activities, which include effects on neurotransmitter synthesis, enzyme inhibition, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C10H13ClN2O2
Molecular Weight: 224.67 g/mol
CAS Number: 4657542

The unique structure of this compound includes a methylamino group attached to the alpha carbon of the phenylpropanoic backbone, differentiating it from its parent compound, phenylalanine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neurotransmitter Synthesis: As a derivative of phenylalanine, it serves as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Inhibitors of COX-1 and COX-2 can lead to anti-inflammatory effects .
  • Antimicrobial Activity: Research indicates that certain derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

1. Neuropharmacological Effects

Studies have shown that this compound influences neurotransmitter levels. It has been linked to increased synthesis of catecholamines due to its structural similarity to phenylalanine. This property may enhance cognitive functions and mood stabilization.

2. Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibition of COX enzymes. For instance, derivatives have shown comparable or superior inhibition potency against COX-1 and COX-2 compared to traditional NSAIDs like ibuprofen .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Ibuprofen75%70%
(S)-2-(Methylamino)-3-phenylpropanoic acid85%80%

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Case Study 1: Neurotransmitter Modulation
A study conducted on animal models demonstrated that administration of this compound resulted in elevated levels of dopamine and norepinephrine in the brain, correlating with improved cognitive performance in tasks requiring memory and learning.

Case Study 2: Anti-inflammatory Effects
In a randomized clinical trial involving patients with chronic inflammatory conditions, participants receiving this compound showed significant reduction in pain scores and inflammatory markers compared to the placebo group, indicating its potential as an alternative treatment for inflammatory diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically begins with L-phenylalanine derivatives. Key steps include:

  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during methylation .
  • Methylation : React the protected amino acid with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃) to introduce the methylamino group.
  • Deprotection and Salt Formation : Remove the protecting group via acid hydrolysis (e.g., HCl in dioxane) to yield the hydrochloride salt.
  • Optimization : Monitor reaction progress with TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to enhance purity .

Q. How can enantiomeric purity be confirmed for this chiral compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IC or OD-H column with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Retention time differences between (S)- and (R)-enantiomers confirm purity .
  • X-ray Crystallography : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement). The Flack parameter can validate absolute configuration .

Q. What analytical techniques are recommended for assessing chemical purity and stability?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities and degradation products.
  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra (D₂O or DMSO-d6) to confirm structural integrity.
  • Stability Testing : Store the compound as a powder at -20°C for long-term stability. For solutions, use -80°C to prevent hydrolysis .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Solubility Issues : The hydrochloride salt is hygroscopic. Use mixed solvents (e.g., methanol/diethyl ether) for slow evaporation.
  • Crystal Twinning : Optimize cooling rates during crystallization. SHELXD or SHELXE can deconvolute twinned datasets .
  • Data Collection : Use synchrotron radiation for high-resolution data if crystals are small or weakly diffracting .

Q. How to design in vitro experiments to study its interaction with glutamate receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Incubate rat cortical membranes with ³H-glutamate and varying compound concentrations. Calculate IC₅₀ using nonlinear regression.
  • Electrophysiology : Perform whole-cell patch-clamp on hippocampal neurons to measure NMDA receptor currents. Pre-apply the compound to assess inhibition kinetics .

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., HEPES vs. Tris).
  • Cell Line Validation : Use HEK293 cells stably expressing human NMDA receptor subunits to minimize variability.
  • Meta-Analysis : Compare datasets using ANOVA to identify outliers or batch effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituted phenyl rings (e.g., para-fluoro) or altered methylamino groups (e.g., ethylamino).
  • Molecular Docking : Use AutoDock Vina to model interactions with the glutamate receptor ligand-binding domain (PDB ID: 1PBQ). Validate predictions with mutagenesis studies .

Q. How to evaluate its metabolic stability in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with mouse or human liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion via LC-MS/MS.
  • In Vivo Pharmacokinetics : Administer intravenously to Sprague-Dawley rats. Collect plasma samples at 0, 15, 30, 60, and 120 min. Calculate half-life (t₁/₂) using non-compartmental analysis .

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